Methyl 2,3-dicyano-3-phenylpropanoate

描述

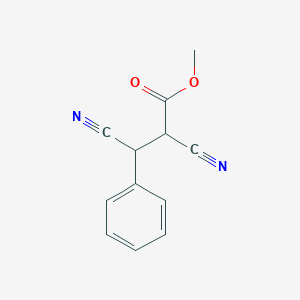

Methyl 2,3-dicyano-3-phenylpropanoate is a synthetic organic compound characterized by a phenyl group attached to a propanoate backbone substituted with two cyano (-CN) groups at the 2- and 3-positions, and a methyl ester moiety. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 222.22 g/mol. The compound’s structure combines ester and nitrile functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Nitriles are pivotal in cyclization reactions and heterocycle formation, while the ester group enhances solubility and reactivity in polar solvents.

属性

IUPAC Name |

methyl 2,3-dicyano-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)11(8-14)10(7-13)9-5-3-2-4-6-9/h2-6,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUQFUPPDNKKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299423 | |

| Record name | methyl 2,3-dicyano-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75024-36-1 | |

| Record name | NSC130265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,3-dicyano-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Ethyl 2,3-Dicyano-3-phenylpropanoate

The ethyl ester analog (C₁₃H₁₂N₂O₂ , MW: 236.25 g/mol) shares the same core structure but substitutes the methyl ester with an ethyl group. Key differences include:

- Solubility: The methyl ester is more polar, likely exhibiting higher solubility in polar solvents (e.g., methanol, acetone) compared to the ethyl variant, which may favor slightly lipophilic environments.

- Stability : The ethyl ester’s larger alkyl group could marginally enhance thermal stability but reduce hydrolysis susceptibility compared to the methyl ester.

- Commercial Status: Ethyl 2,3-dicyano-3-phenylpropanoate is listed as discontinued by CymitQuimica , suggesting challenges in synthesis, regulatory compliance, or market demand. This discontinuation positions the methyl ester as a more viable alternative for research and industrial applications.

- Regulatory Classification : Both compounds fall under HS code 29269000 (nitrile-function compounds) , indicating similar regulatory handling for international trade.

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Natural diterpene esters like sandaracopimaric acid methyl ester (MW: ~332.5 g/mol) differ significantly in structure and origin. These compounds, isolated from Austrocedrus chilensis resin, feature complex polycyclic frameworks with applications in traditional medicine and resin production. Key contrasts include:

- Functional Groups: Diterpene esters lack cyano groups but often contain hydroxyl or carboxylic acid derivatives.

- Applications: Used in fragrances, antimicrobial agents, and resin stabilization, whereas synthetic cyano-esters are tailored for reactivity in drug synthesis.

- Synthesis: Diterpene esters are biosynthesized in plants, while methyl 2,3-dicyano-3-phenylpropanoate is synthesized via chemical routes (e.g., Knoevenagel condensation).

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。